tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Overview
Description
“tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a compound that is part of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . These compounds are used as mTOR kinase and PI3 kinase inhibitors . They play an important role in intracellular signal transduction .
Synthesis Analysis
The synthesis of similar compounds involves a seven-step process starting from dimethyl malonate . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps . For example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate involves a seven-step process .Scientific Research Applications
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Anti-inflammatory Activities
- Field : Medical Chemistry
- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Synthesis of New Pyrido[2,3-d]pyrimidin-5-one, Pyrido[2,3-d]pyrimidin-7-one, and Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Field : Organic Chemistry
- Application Summary : Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : The synthesis involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Anti-Cancer Activities
- Field : Medical Chemistry
- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-cancer activities . The anti-cancer effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital cancer mediators .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-cancer effects .
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Synthesis of Pyrimidino[4,5-d][1,3]oxazines
- Field : Organic Chemistry
- Application Summary : Methods were developed for the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : The synthesis involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Antioxidant Activities
- Field : Medical Chemistry
- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including antioxidant activities . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital oxidative stress mediators .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
-
Antibacterial Activities
- Field : Medical Chemistry
- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including antibacterial activities . The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital bacterial mediators .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
Future Directions
The future directions of research on these compounds could involve improving the synthesis process. For example, the oxidation of 2,3,6-trimethylphenol with tert-butyl hydroperoxide to form 2,3,5-trimethylbenzoquinone was conducted in continuous-flow microreactors . This shows the potential for process intensification in the synthesis of similar compounds .
properties
IUPAC Name |
tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-6-8-5-13-10(17-4)14-9(8)7-15/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISXFZCCSILHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732412 | |
Record name | tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | |
CAS RN |
1107625-56-8 | |
Record name | tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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